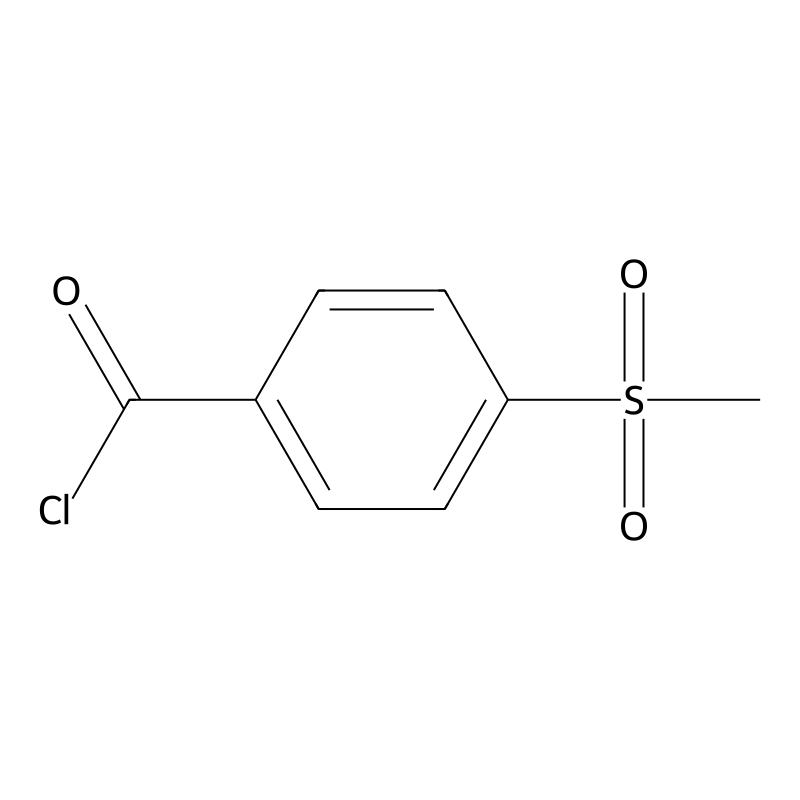

4-(Methanesulfonyl)benzoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

-(Methanesulfonyl)benzoyl chloride is an intermediate used in the synthesis of various organic compounds. It can be prepared through the reaction of 4-aminobenzoyl chloride with methanesulfonyl chloride in the presence of a suitable base, such as pyridine.

Modification of Biomolecules:

This compound has been employed for the modification of biomolecules, such as proteins and carbohydrates. The attachment of the 4-(methylsulfonyl)benzoyl group (also known as mesyl group) to biomolecules can alter their properties, including solubility, stability, and biological activity. []

4-(Methanesulfonyl)benzoyl chloride is an organic compound with the molecular formula C₈H₇ClO₃S and a CAS number of 40913-92-6. It is characterized by the presence of a benzoyl chloride group attached to a methanesulfonyl moiety. The compound appears as a white to light yellow solid and has a melting point in the range of 131-133 °C . It is classified as a sulfonamide derivative and is notable for its reactive chlorobenzoyl functional group, which allows it to participate in various

4-(Methanesulfonyl)benzoyl chloride is likely to be a hazardous compound due to the presence of the acyl chloride group. Potential hazards include:

- Skin and eye corrosive: Can cause severe irritation and burns upon contact [].

- Lachrymator: Irritates the mucous membranes of the eyes, causing tearing [].

- Toxic by inhalation: Exposure to the fumes can cause respiratory problems [].

- Reacts violently with water: Releases hydrochloric acid fumes, which are toxic and corrosive [].

- Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide derivatives or esters.

- Acylation Reactions: It can act as an acylating agent, introducing the benzoyl moiety into various substrates, which is useful in synthesizing complex organic molecules.

- Hydrolysis: In the presence of water, it can hydrolyze to form 4-(methanesulfonyl)benzoic acid and hydrochloric acid .

The synthesis of 4-(Methanesulfonyl)benzoyl chloride typically involves the following steps:

- Preparation of Methanesulfonyl Chloride: This can be synthesized from methanesulfonic acid and thionyl chloride.

- Acylation Reaction: The methanesulfonyl chloride is reacted with benzoyl chloride under controlled conditions to yield 4-(Methanesulfonyl)benzoyl chloride.

- Purification: The crude product may be purified through recrystallization or chromatography techniques to achieve the desired purity level .

4-(Methanesulfonyl)benzoyl chloride has several applications:

- Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those involving sulfonamide structures.

- Chemical Research: Utilized in research for developing new chemical entities with potential biological activity.

- Material Science: It may be used in creating specialized polymers or materials due to its reactive functional groups .

Interaction studies involving 4-(Methanesulfonyl)benzoyl chloride primarily focus on its reactivity with nucleophiles. These studies help elucidate its potential role as an acylating agent in synthesizing biologically active compounds. The interactions can vary based on the nature of the nucleophile used, leading to different products with distinct biological activities.

4-(Methanesulfonyl)benzoyl chloride shares structural similarities with several other compounds. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-(Chloromethyl)benzoyl chloride | Benzoyl chloride derivative | Contains a chloromethyl group that can undergo substitution |

| 4-(Methanesulfonyl)-2-nitrobenzoyl chloride | Nitro-substituted benzoyl derivative | Contains a nitro group that may influence reactivity and polarity |

| 4-(Methylsulfonyl)benzenesulfonyl chloride | Sulfonamide derivative | Features an additional sulfonamide group enhancing solubility |

Uniqueness

What sets 4-(Methanesulfonyl)benzoyl chloride apart from these similar compounds is its specific combination of both a methanesulfonyl group and a benzoyl chloride moiety, which provides unique reactivity patterns not found in other derivatives. This specificity allows for targeted applications in pharmaceutical synthesis and chemical research.

4-(Methanesulfonyl)benzoyl chloride is definitively identified through its Chemical Abstracts Service registry number 40913-92-6, which serves as its unique chemical identifier in scientific databases and regulatory frameworks. The compound possesses the molecular formula C₈H₇ClO₃S and exhibits a molecular weight of 218.66 grams per mole. Its structural representation through the Simplified Molecular Input Line Entry System notation is O=C(Cl)C1=CC=C(S(=O)(C)=O)C=C1, which clearly delineates the spatial arrangement of functional groups within the molecule.

The compound's International Union of Pure and Applied Chemistry International Chemical Identifier provides additional structural specificity: InChI=1S/C8H7ClO3S/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3. This systematic identifier enables precise chemical database searches and structural verification across international scientific platforms. The corresponding International Chemical Identifier Key, IPEIDGXNXFPGBG-UHFFFAOYSA-N, serves as a condensed hash representation of the molecular structure.

Physical property data indicates that 4-(Methanesulfonyl)benzoyl chloride typically manifests as a white to light yellow solid under standard conditions. The compound exhibits a melting point range of 131-133 degrees Celsius, demonstrating its crystalline nature and thermal stability within this temperature range. The molecular structure incorporates both hydrophobic aromatic regions and polar functional groups, contributing to its solubility characteristics in various organic solvents.

| Property | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 40913-92-6 | |

| Molecular Formula | C₈H₇ClO₃S | |

| Molecular Weight | 218.66 g/mol | |

| Melting Point | 131-133°C | |

| Physical State | White to light yellow solid |

Nomenclature and synonyms

The systematic nomenclature of 4-(Methanesulfonyl)benzoyl chloride reflects its structural composition and functional group arrangement according to International Union of Pure and Applied Chemistry conventions. The compound is officially designated as 4-(methylsulfonyl)benzoyl chloride, emphasizing the para-substitution pattern of the methylsulfonyl group relative to the benzoyl chloride moiety. This systematic naming convention ensures unambiguous identification across scientific literature and regulatory documents.

Alternative nomenclature variations include para-methanesulfonylbenzoyl chloride, which employs the traditional para designation to indicate the 1,4-substitution pattern on the benzene ring. The compound is also recognized as benzoyl chloride, 4-(methylsulfonyl)-, following the Chemical Abstracts Service indexing methodology that prioritizes the principal functional group. Additional synonymous designations encompass 4-methylsulfonylbenzoyl chloride and para-(methylsulfonyl)benzoyl chloride, both of which maintain chemical accuracy while offering nomenclature flexibility.

The methanesulfonyl substituent is occasionally referenced using alternative terminology, including methylsulfonyl and mesyl, though the latter abbreviation contradicts the requirement for full nomenclature usage. International chemical databases recognize 4-(methylsulphonyl)benzoyl chloride as an accepted variant, accommodating British English spelling conventions for sulfur-containing compounds. These nomenclature variations facilitate comprehensive literature searches and ensure accessibility across diverse chemical databases and regulatory frameworks.

Commercial suppliers and chemical vendors frequently employ streamlined nomenclature for practical applications, including 4-methanesulfonylbenzoyl chloride and para-methanesulfonylbenzoyl chloride. The compound's registry in major chemical databases under multiple synonymous entries enhances its discoverability and supports accurate cross-referencing in scientific publications and patent literature.

Historical context and development

The development of 4-(Methanesulfonyl)benzoyl chloride emerges from the broader historical progression of aromatic substitution chemistry and the systematic exploration of functionalized benzoyl chlorides during the twentieth century. The synthetic methodologies leading to this compound evolved from fundamental advances in sulfonylation reactions and the controlled introduction of multiple functional groups onto aromatic systems. Early pharmaceutical research programs recognized the potential of combining acyl chloride reactivity with sulfonyl functionality to create versatile synthetic intermediates.

Patent literature reveals significant development activity in the synthesis of related methylsulfonyl-substituted benzoyl chlorides, particularly in contexts related to pharmaceutical intermediate preparation. The Chinese patent CN106565557A, published in 2016, describes systematic approaches for synthesizing 2-nitro-4-methylsulfonyl benzoyl chloride derivatives, demonstrating the continued industrial interest in this class of compounds. These developments highlight the evolution from laboratory-scale preparations to optimized industrial processes capable of producing high-purity materials with improved yields.

The historical trajectory of 4-(Methanesulfonyl)benzoyl chloride synthesis intersects with advances in medicinal chemistry, where researchers sought to develop acylating agents capable of modifying biomolecules with enhanced selectivity and stability. Drug development programs, particularly those targeting guanidine-based therapeutics like cariporide, incorporated methylsulfonyl-substituted benzoyl chlorides as key synthetic intermediates. This pharmaceutical application drove improvements in synthetic methodology and purification techniques.

Contemporary research continues to expand the applications of 4-(Methanesulfonyl)benzoyl chloride in materials science and advanced organic synthesis. The compound's dual functionality enables participation in cascade reactions and multi-step synthetic sequences that were previously challenging to achieve with simpler acyl chlorides. Current industrial production methods emphasize environmental sustainability and process efficiency, reflecting broader trends in green chemistry implementation.

Classification within reactive acyl chlorides

4-(Methanesulfonyl)benzoyl chloride occupies a distinctive position within the broader category of reactive acyl chlorides, characterized by enhanced electrophilicity resulting from the electron-withdrawing influence of the methanesulfonyl substituent. The compound belongs to the aromatic acyl chloride subclass, distinguished from aliphatic variants by the presence of the benzene ring system and its associated electronic effects. The para-positioned methanesulfonyl group significantly modifies the electronic environment of the carbonyl carbon, increasing its susceptibility to nucleophilic attack compared to unsubstituted benzoyl chloride.

The classification framework established by the Organisation for Economic Co-operation and Development categorizes acid chlorides based on their structural features, reactivity patterns, and hydrolytic stability. Within this system, 4-(Methanesulfonyl)benzoyl chloride demonstrates characteristics consistent with highly reactive acid chlorides that undergo rapid hydrolysis in aqueous environments. The compound's reactivity profile exceeds that of simple alkyl acid chlorides due to the combined influence of aromatic conjugation and electron-withdrawing substituents.

Comparative analysis with other substituted benzoyl chlorides reveals that 4-(Methanesulfonyl)benzoyl chloride exhibits enhanced reactivity relative to electron-donating substituted variants but similar reactivity to other electron-withdrawing substituted derivatives. The methanesulfonyl group, with its strong electron-withdrawing character, activates the acyl chloride functionality toward nucleophilic substitution reactions while simultaneously influencing the compound's physical properties and solubility characteristics.

The dual functionality of 4-(Methanesulfonyl)benzoyl chloride enables its classification as both an acylating agent and a sulfonyl-containing synthetic intermediate. This dual nature distinguishes it from simple acyl chlorides and positions it as a valuable building block for complex molecule construction. The compound's reactivity encompasses traditional acyl chloride transformations while offering additional synthetic possibilities through the methanesulfonyl functionality.

| Reactivity Class | Characteristics | Applications |

|---|---|---|

| Aromatic Acyl Chlorides | Enhanced electrophilicity | Acylation reactions |

| Electron-withdrawing substituted | Increased reactivity | Pharmaceutical synthesis |

| Dual-functional intermediates | Multiple reaction sites | Complex molecule assembly |

Significance in synthetic organic chemistry

The significance of 4-(Methanesulfonyl)benzoyl chloride in synthetic organic chemistry stems from its versatile reactivity profile and its capacity to serve as a polyfunctional building block in complex molecular construction. The compound functions as an effective acylating agent for the modification of biomolecules, including proteins and carbohydrates, where the introduction of the methylsulfonylbenzoyl group can dramatically alter solubility, stability, and biological activity characteristics. This capability has established the compound as a valuable tool in chemical biology and pharmaceutical research.

Mechanistic studies reveal that 4-(Methanesulfonyl)benzoyl chloride participates in nucleophilic acyl substitution reactions through a well-characterized addition-elimination pathway. The initial nucleophilic attack occurs at the carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates hydrogen chloride to yield the desired product. The electron-withdrawing methanesulfonyl group stabilizes the intermediate and accelerates the overall transformation, making reactions proceed under milder conditions compared to less activated acyl chlorides.

The compound's synthetic utility extends to the preparation of sulfonamide derivatives, where reaction with primary and secondary amines yields products with significant pharmaceutical relevance. These transformations demonstrate excellent chemoselectivity, with the acyl chloride functionality reacting preferentially while leaving the methanesulfonyl group intact for subsequent chemical manipulations. The resulting sulfonamide products often exhibit enhanced metabolic stability and improved pharmacokinetic properties compared to their non-sulfonylated analogs.

Industrial applications of 4-(Methanesulfonyl)benzoyl chloride encompass the synthesis of advanced materials and specialty chemicals where the combination of acyl and sulfonyl functionalities provides unique performance characteristics. The compound serves as a key intermediate in the production of pharmaceutical active ingredients, particularly those requiring precise functional group positioning and enhanced molecular stability. Contemporary research continues to explore novel applications in asymmetric synthesis and catalyst development, where the compound's structural features enable innovative approaches to stereoselective transformations.

4-(Methanesulfonyl)benzoyl chloride represents a substituted aromatic acyl chloride with the molecular formula C8H7ClO3S [1]. This compound features a benzene ring core substituted with both a benzoyl chloride functional group and a methanesulfonyl group in the para position [2]. The molecular weight is precisely 218.66 grams per mole, with an exact mass of 217.9804429 daltons [2]. The compound is registered under Chemical Abstracts Service number 40913-92-6 [1].

The structural framework consists of a phenyl ring bearing two distinct electron-withdrawing substituents [1]. The benzoyl chloride moiety (-COCl) occupies one position on the aromatic ring, while the methanesulfonyl group (-SO2CH3) is positioned para to the carbonyl group [2]. This substitution pattern creates a 1,4-disubstituted benzene derivative with significant electronic effects due to the presence of both highly electronegative functional groups [3].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C8H7ClO3S | [1] |

| Molecular Weight (g/mol) | 218.66 | [1] |

| CAS Registry Number | 40913-92-6 | [1] |

| Melting Point (°C) | 132 | [1] |

| IUPAC Name | 4-methylsulfonylbenzoyl chloride | [2] |

The topological polar surface area measures 59.6 square angstroms, indicating moderate polarity despite the presence of multiple electronegative atoms [2]. The compound contains 13 heavy atoms and exhibits two rotatable bonds, primarily associated with the methanesulfonyl substituent [2]. The hydrogen bond acceptor count is three, corresponding to the oxygen atoms in both functional groups, while no hydrogen bond donors are present [2].

2D and 3D structural representations

The two-dimensional structural representation of 4-(Methanesulfonyl)benzoyl chloride reveals a planar aromatic system with substituents extending from the benzene ring [2]. The canonical SMILES notation is CS(=O)(=O)C1=CC=C(C=C1)C(=O)Cl, which encodes the connectivity and structural features of the molecule [2]. The International Chemical Identifier (InChI) string provides a standardized representation: InChI=1S/C8H7ClO3S/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3 [2].

The three-dimensional conformational analysis reveals that the methanesulfonyl group adopts a tetrahedral geometry around the sulfur atom, with the methyl group and two oxygen atoms creating a pyramidal arrangement [4]. The benzoyl chloride functionality maintains planarity with the aromatic ring, facilitating conjugation between the carbonyl group and the benzene system [5]. The InChI Key IPEIDGXNXFPGBG-UHFFFAOYSA-N serves as a unique molecular identifier for database searches and computational applications [2].

Computational studies indicate that the molecule exhibits restricted rotation around the carbon-sulfur bond connecting the methanesulfonyl group to the aromatic ring [3]. The three-dimensional structure demonstrates that both electron-withdrawing substituents are positioned to maximize their electronic influence on the benzene ring system [4]. The overall molecular geometry favors conformations that minimize steric interactions between the bulky substituents while maintaining optimal orbital overlap for electronic delocalization [6].

Bond properties and electronic distribution

The electronic structure of 4-(Methanesulfonyl)benzoyl chloride is characterized by significant electron withdrawal from the aromatic ring due to the presence of two strongly electronegative substituents [4]. The sulfonyl group exhibits highly polarized sulfur-oxygen bonds, with bond lengths typically ranging from 1.43 to 1.47 angstroms based on similar methanesulfonyl compounds [7]. The carbonyl carbon-oxygen bond in the benzoyl chloride moiety displays characteristic double bond character with enhanced electrophilic properties due to the electron-withdrawing nature of both substituents [8].

Natural bond orbital analysis reveals substantial charge transfer within the molecule, particularly involving the aromatic pi-system and the electron-withdrawing functional groups [9]. The sulfur atom in the methanesulfonyl group carries a significant partial positive charge due to its bonding with two electronegative oxygen atoms [4]. Electronic calculations suggest that the carbon-chlorine bond length in the acyl chloride functionality is approximately 1.79 angstroms, consistent with typical acyl chloride bond parameters [10].

The aromatic carbon-carbon bond lengths vary systematically around the ring, with bonds adjacent to the electron-withdrawing substituents showing slight elongation compared to unsubstituted benzene [11]. The carbon-sulfur bond connecting the methanesulfonyl group to the aromatic ring exhibits partial double bond character due to hyperconjugative interactions [4]. Molecular orbital calculations indicate that the highest occupied molecular orbital is primarily localized on the aromatic ring, while the lowest unoccupied molecular orbital involves significant contributions from both the carbonyl and sulfonyl groups [9].

| Structural Parameter | Typical Value | Reference |

|---|---|---|

| C-S Bond Length (Å) | 1.77-1.80 | [4] |

| S=O Bond Length (Å) | 1.43-1.47 | [7] |

| C=O Bond Length (Å) | 1.19-1.21 | [8] |

| C-Cl Bond Length (Å) | 1.78-1.80 | [10] |

| Aromatic C-C (Å) | 1.39-1.40 | [11] |

Crystallographic data

While specific single-crystal diffraction data for 4-(Methanesulfonyl)benzoyl chloride remains limited in the current literature, related para-substituted benzoyl chlorides and methanesulfonyl derivatives provide insight into the expected crystallographic parameters [7] [12]. Compounds with similar structural motifs typically crystallize in monoclinic or orthorhombic space groups, with molecular packing dominated by intermolecular interactions involving the polar functional groups [7].

The melting point of 132 degrees Celsius suggests a well-ordered crystalline structure with significant intermolecular forces [1]. Analogous methanesulfonyl-substituted aromatic compounds demonstrate that the sulfonyl oxygen atoms frequently participate in weak hydrogen bonding interactions with neighboring molecules in the crystal lattice [7]. The crystallographic packing is expected to feature layers of molecules oriented to minimize steric clashes between the bulky substituents while maximizing favorable electrostatic interactions [13].

X-ray diffraction studies of related 4-(methylsulfonyl)phenyl derivatives reveal typical aromatic bond lengths and angles, with the methanesulfonyl group adopting tetrahedral geometry around sulfur [7]. The crystal packing often involves dimeric arrangements connected through weak intermolecular hydrogen bonds between sulfonyl oxygen atoms and aromatic hydrogen atoms [7]. Space group analysis of similar compounds indicates preference for centrosymmetric arrangements that accommodate the polar nature of both functional groups [12].

Comparative molecular analysis with related compounds

Structural comparison with the parent benzoyl chloride reveals significant modifications in both electronic properties and molecular dimensions upon introduction of the para-methanesulfonyl substituent [14] [5]. Benzoyl chloride (molecular weight 140.57 g/mol) serves as the unsubstituted reference compound, while 4-(Methanesulfonyl)benzoyl chloride represents a 55% increase in molecular mass due to the additional SO2CH3 group [14] [5].

The electronic influence of the methanesulfonyl substituent significantly enhances the electrophilic character of the carbonyl carbon compared to simple benzoyl chloride [15]. This effect stems from the powerful electron-withdrawing nature of the sulfonyl group, which depletes electron density from the aromatic ring through both inductive and resonance mechanisms [16]. Para-substituted benzoyl chlorides with electron-withdrawing groups consistently show increased reactivity toward nucleophilic attack at the carbonyl carbon [15].

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Effect |

|---|---|---|---|

| Benzoyl chloride | C7H5ClO | 140.57 | None (parent compound) |

| 4-(Methanesulfonyl)benzoyl chloride | C8H7ClO3S | 218.66 | para-Methanesulfonyl |

| 2-Chloro-4-(methylsulfonyl)benzoyl chloride | C8H6Cl2O3S | 253.10 | ortho-Chloro, para-Methanesulfonyl |

| 4-(Fluorosulfonyl)benzoyl chloride | C7H4ClFO3S | 222.62 | para-Fluorosulfonyl |

Comparison with 4-(Fluorosulfonyl)benzoyl chloride (molecular weight 222.62 g/mol) demonstrates the structural similarity between different para-sulfonyl derivatives [17]. Both compounds exhibit enhanced electrophilic reactivity compared to unsubstituted benzoyl chloride, though the fluorosulfonyl variant shows even greater electron-withdrawing capability [17]. The 2-chloro-4-(methylsulfonyl)benzoyl chloride isomer (molecular weight 253.10 g/mol) provides insight into the effects of additional substitution, where the ortho-chlorine substituent introduces both steric and electronic perturbations [18] [19].

4-(Methanesulfonyl)benzoyl chloride presents as a solid at ambient temperature, specifically manifesting as an off-white to white crystalline solid [1] [2]. The compound exhibits typical characteristics of aromatic acyl chlorides, maintaining structural integrity under appropriate storage conditions while demonstrating sensitivity to moisture due to the reactive chloride functionality [3] [2]. The crystalline nature of the solid indicates an ordered molecular arrangement that contributes to its defined melting point characteristics.

Molecular Weight and Exact Mass

The molecular weight of 4-(Methanesulfonyl)benzoyl chloride is precisely established at 218.66 grams per mole [4] [5] [6] [7], which corresponds to its molecular formula C₈H₇ClO₃S. The exact mass, determined through high-resolution mass spectrometry techniques, measures 217.9804429 Daltons [4] [6]. This slight difference between molecular weight and exact mass reflects the natural isotopic distribution of constituent atoms, particularly the presence of ³⁵Cl and ³⁷Cl isotopes of chlorine, which affects the precise mass calculations used in analytical chemistry applications.

Melting Point and Boiling Point

4-(Methanesulfonyl)benzoyl chloride exhibits a well-defined melting point of 132°C [7] [8], indicating good thermal stability up to this temperature. This melting point value has been consistently reported across multiple reliable chemical databases and represents the temperature at which the compound transitions from solid to liquid state under standard atmospheric pressure conditions.

Regarding the boiling point, comprehensive literature searches did not yield specific experimentally determined values for this parameter. This absence of boiling point data likely reflects the compound's tendency to undergo decomposition or hydrolysis before reaching its theoretical boiling point, particularly in the presence of atmospheric moisture. Such behavior is characteristic of many acyl chlorides, which are inherently reactive compounds that may decompose upon heating to elevated temperatures.

Solubility Profile in Various Solvents

The solubility characteristics of 4-(Methanesulfonyl)benzoyl chloride are significantly influenced by the presence of both the methanesulfonyl group and the acyl chloride functionality. The compound demonstrates enhanced solubility in polar solvents due to the electron-withdrawing methanesulfonyl substituent [2], which increases the overall polarity of the molecule and facilitates favorable solvent-solute interactions.

Water Solubility: The compound exhibits reactive behavior toward water rather than simple dissolution [2] [9]. Upon contact with water, 4-(Methanesulfonyl)benzoyl chloride undergoes hydrolysis to form hydrogen chloride and the corresponding benzoic acid derivative. This reaction follows the typical pattern observed for acyl chlorides: R-COCl + H₂O → R-COOH + HCl.

Organic Solvent Solubility: The methanesulfonyl group enhances solubility in polar organic solvents compared to unsubstituted benzoyl chloride derivatives [2]. This enhanced solubility facilitates the compound's use in various synthetic applications where dissolution in polar reaction media is required.

Partition Coefficient (LogP) and Polar Surface Area (PSA)

The partition coefficient (LogP) of 4-(Methanesulfonyl)benzoyl chloride has been reported with values of 1.7 (calculated using XLogP3 methodology) and 2.55 (reported by ChemSrc database) [4] [6]. This moderate LogP value indicates a balanced hydrophilic-lipophilic character, suggesting the compound possesses both polar characteristics (due to the sulfonyl group) and lipophilic properties (from the aromatic ring system). The variation in reported values reflects different computational methodologies and underscores the importance of experimental validation for precise LogP determination.

The Polar Surface Area (PSA) measures 59.6 Ų [4] [6], which represents the surface area occupied by polar atoms (oxygen, sulfur) and provides insight into the compound's molecular polarity and potential for hydrogen bonding interactions. This PSA value falls within the range typical for moderately polar organic molecules and correlates with the compound's enhanced solubility in polar solvents.

Additional Molecular Descriptors: The compound contains 3 hydrogen bond acceptors (oxygen atoms in the carbonyl and sulfonyl groups), 0 hydrogen bond donors, and 2 rotatable bonds [6]. These parameters collectively contribute to the molecule's conformational flexibility and intermolecular interaction capabilities, which influence both its physical properties and chemical reactivity patterns.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₇ClO₃S | [5] [6] [7] |

| Molecular Weight | 218.66 g/mol | [4] [5] [6] [7] |

| Exact Mass | 217.9804429 Da | [4] [6] |

| Melting Point | 132°C | [7] [8] |

| Physical State | White to off-white solid | [1] [2] |

| Polar Surface Area | 59.6 Ų | [4] [6] |

| LogP | 1.7-2.55 | [4] [6] |

| Water Solubility | Reacts (hydrolysis) | [2] [9] |

| Polar Solvent Solubility | Enhanced | [2] |

| Hydrogen Bond Acceptors | 3 | [6] |

| Hydrogen Bond Donors | 0 | [6] |

| Rotatable Bonds | 2 | [6] |